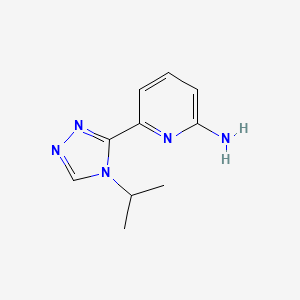
6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (IPTPA) is an organic compound belonging to the class of pyridines and triazoles. It is a white crystalline solid with a molecular weight of 241.3 g/mol. IPTPA is widely used in organic synthesis and has a range of applications in chemical and biological research. Its unique structure and properties make it an attractive molecule for scientific research.
Scientific Research Applications
Antimicrobial Activity
- Synthesis of 1,2,4-Triazoles and Antimicrobial Activities : New 1,2,4-triazoles, including derivatives of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, were synthesized and evaluated for antimicrobial activities. These compounds, including some Mannich bases, showed good to moderate antimicrobial activities (Bayrak et al., 2009).
Anticancer Evaluation
- Synthesis and Anticancer Evaluation : A series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, starting from isonicotinic acid hydrazide, were synthesized and evaluated for anticancer activity. Some derivatives exhibited significant cytotoxicity against various cancer cell lines (Megally Abdo & Kamel, 2015).
Coordination Chemistry
- Rh(III) Complexes with Pyridyl Triazole Ligands : Synthesis of Rh(III) mixed ligand polypyridine type complexes with pyridyl triazole ligands, including variants of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, was reported. These complexes showed potential for applications in coordination chemistry (Burke et al., 2004).
Luminescent Properties
- Coordination Polymers and Luminescence : One-dimensional coordination polymers generated from a new triazole bridging ligand, related to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, and various metal ions (HgX2) were characterized for their luminescent properties (Qin et al., 2012).
Corrosion Inhibition
- Schiff’s Bases as Corrosion Inhibitors : Schiff’s bases derived from pyridyl substituted triazoles, structurally similar to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, were synthesized and evaluated as effective corrosion inhibitors for mild steel in hydrochloric acid solution (Ansari et al., 2014).
properties
IUPAC Name |
6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBBJHFKDHDIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)
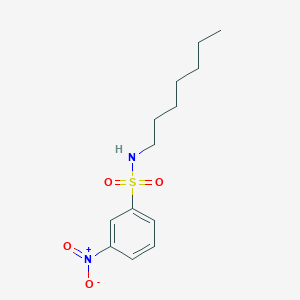
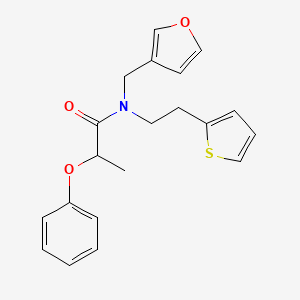
![(3aR,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine](/img/structure/B2794584.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2794589.png)
![N-(4-acetylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2794591.png)
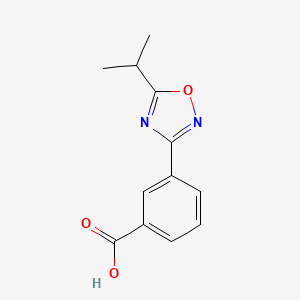
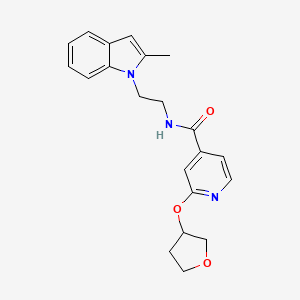
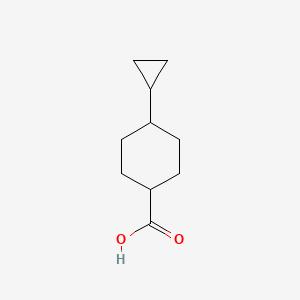
![4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2794596.png)

![6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794599.png)